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Compound of Interest

Compound Name: Tafluprost ethyl amide

Cat. No.: B611117

Disclaimer: There is limited publicly available preclinical toxicology data for Tafluprost ethyl
amide. The following profile is substantially based on a read-across approach from its close
structural analog, Tafluprost. This approach is a scientifically accepted method for assessing
the safety of substances that are structurally and functionally similar.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicology profile of
Tafluprost ethyl amide, primarily leveraging data from its parent compound, Tafluprost.
Tafluprost ethyl amide is a prostaglandin F2a analog. Following topical administration, it is
anticipated to be hydrolyzed to its active form, Tafluprost acid, the same active metabolite as
Tafluprost. The preclinical data on Tafluprost indicates a well-characterized safety profile, with
no evidence of mutagenicity or carcinogenicity. The primary toxicological findings are related to
its pharmacological activity as a prostaglandin analog, observed at doses significantly higher
than anticipated clinical exposure levels. This document summarizes key findings from safety
pharmacology, toxicology (acute, repeated-dose), genotoxicity, carcinogenicity, and
reproductive and developmental toxicity studies.

Introduction

Tafluprost ethyl amide is a synthetic analog of prostaglandin F2a. Prostaglandin analogs are
a class of compounds widely used in ophthalmology to reduce intraocular pressure (IOP) in
patients with glaucoma and ocular hypertension. The mechanism of action involves increasing
the uveoscleral outflow of aqueous humor. Given the structural similarity and shared active
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metabolite with Tafluprost, a thorough assessment of the extensive preclinical data for
Tafluprost provides a robust foundation for evaluating the safety of Tafluprost ethyl amide.

Pharmacodynamics and Mechanism of Action

Tafluprost ethyl amide is a prodrug that is expected to be hydrolyzed by esterases in the
cornea to the biologically active Tafluprost acid. Tafluprost acid is a selective agonist for the
prostaglandin F (FP) receptor. Activation of the FP receptor in the ciliary muscle and other
tissues of the eye initiates a signaling cascade that leads to a reduction in I0P.

Signaling Pathway of Tafluprost Acid

The binding of Tafluprost acid to the FP receptor, a G-protein coupled receptor, activates
phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of
intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately
results in the remodeling of the extracellular matrix in the uveoscleral pathway, reducing
hydraulic resistance and increasing the outflow of aqueous humor.

Click to download full resolution via product page

Caption: Signaling pathway of Tafluprost acid upon activation of the FP receptor.

Non-clinical Safety and Toxicology
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The preclinical safety evaluation of Tafluprost has been extensive, covering safety
pharmacology, acute and repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive
and developmental toxicity.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable
pharmacodynamic effects of a substance on physiological functions in relation to exposure in
the therapeutic range and above. For Tafluprost, the core battery of safety pharmacology
studies would have assessed effects on the cardiovascular, central nervous, and respiratory
systems. No significant adverse effects on these vital functions are reported in the publicly
available literature at clinically relevant doses.

Acute Toxicity

Acute toxicity studies in animals are conducted to determine the potential adverse effects of a
single high dose of a substance. While specific LD50 values for Tafluprost ethyl amide are
not available, the acute toxicity of Tafluprost is expected to be low via the topical route due to
limited systemic absorption.

Repeated-Dose Toxicity

Repeated-dose toxicity studies have been conducted for Tafluprost in various species. The No-
Observed-Adverse-Effect Levels (NOAELS) from these studies are summarized below.
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Key Findings
. Route of . .
Species o ] Duration NOAEL at Higher
Administration
Doses
Pharmacologicall
0.001-0.1 _
Rat Intravenous - y mediated
mg/kg/day
effects
Pharmacologicall
<0.003-0.1 _
Mouse Subcutaneous - y mediated
mg/kg/day
effects
Pharmacologicall
0.001-0.1 _
Dog Intravenous - y mediated
mg/kg/day
effects
Genotoxicity

Tafluprost has been evaluated in a battery of in vitro and in vivo genotoxicity assays and was

found to be non-mutagenic and non-clastogenic.[1]

Metabolic
Assay Test System L Result
Activation
Bacterial Reverse
Mutation Assay (Ames  S. typhimurium, E. coli ~ With and without Negative[2]
Test)
In vitro Chromosomal Chinese Hamster ) ) ]
) With and without Negative[2][3]
Aberration Lung (CHL) cells
In vivo Micronucleus )
Mouse bone marrow N/A Negative[2][3]
Test
Carcinogenicity

Long-term carcinogenicity studies in rodents have shown that Tafluprost is not carcinogenic.[2]

[3]
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] Route of )
Species o . Duration Doses Result
Administration
Non-
Up to 30 ] )
Rat Subcutaneous 24 months carcinogenic[2]
Hg/kg/day(?]
[3]
Non-
Up to 100 ) )
Mouse Subcutaneous 18 months carcinogenic[2]
Hg/kg/day[2] ]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies for Tafluprost have been conducted in rats
and rabbits. Effects observed were consistent with the known pharmacological activity of
prostaglandins and occurred at systemic exposures well above those achieved with clinical

ocular administration.
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Study Type

Species

Route of
Administrat
ion

Maternal
NOAEL

Fetal/Devel
opmental
NOAEL

Key
Findings

Fertility and
Early
Embryonic

Development

Rat

Intravenous

No adverse
effects on
mating or
fertility at 100
pg/kg/day.[2]

Embryo-fetal

Development

Rat

Intravenous

0.0003 - 0.1
mg/kg/day

0.0003 - 0.1
mg/kg/day

Increased
post-
implantation
loss and
vertebral
skeletal
abnormalities
at higher

doses.[1]

Embryo-fetal

Development

Rabbit

Intravenous

Increased
post-
implantation
loss at higher

doses.[1]

Ocular Tolerance

As Tafluprost ethyl amide is intended for topical ocular administration, local tolerance is a

critical safety endpoint. Clinical studies with Tafluprost ophthalmic solution have reported good

ocular tolerance. The most common ocular adverse reactions are typically mild and include

conjunctival hyperemia, ocular irritation, and eyelash changes.[4] Preservative-free

formulations of Tafluprost have been shown to have improved ocular surface safety profiles

compared to preserved formulations.

Experimental Protocols
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The preclinical toxicology studies for Tafluprost were conducted following internationally
recognized guidelines, such as those from the Organisation for Economic Co-operation and
Development (OECD) and the International Council for Harmonisation of Technical

Requirements for Pharmaceuticals for Human Use (ICH). The following diagrams illustrate the
general workflows for key toxicology studies.

Bacterial Reverse Mutation Assay (Ames Test) Workflow

‘Plaling and Incubation

Click to download full resolution via product page

Caption: General workflow for a Bacterial Reverse Mutation Assay (Ames Test).

In vivo Micronucleus Assay Workflow
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Caption: General workflow for an in vivo Mammalian Erythrocyte Micronucleus Test.
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Caption: General workflow for a long-term carcinogenicity study.

Conclusion

Based on a comprehensive review of the preclinical data for the close structural analog
Tafluprost, Tafluprost ethyl amide is expected to have a favorable toxicology profile. The
read-across approach indicates that Tafluprost ethyl amide is unlikely to be mutagenic or
carcinogenic. The primary safety considerations are related to the pharmacological activity of
its active metabolite, Tafluprost acid, as a prostaglandin F2a analog, which are well-
characterized and primarily manifest at exposure levels significantly exceeding those
anticipated in clinical use. The available data supports a strong safety profile for the intended
therapeutic use of Tafluprost ethyl amide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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